molecular formula C16H18ClN3O3S B5161039 4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide

4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B5161039
M. Wt: 367.9 g/mol
InChI Key: CIDKDHWUKXLPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as THFA, is a synthetic compound that has been the subject of extensive research in recent years. It is a member of the thiadiazole family of compounds and has shown promise in a variety of scientific applications.

Mechanism of Action

The exact mechanism of action of 4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it is believed to interact with a variety of cellular targets, including enzymes and receptors. It has been shown to have potent anti-inflammatory and antioxidant properties, as well as the ability to modulate cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to reduce inflammation and oxidative stress, as well as to modulate immune function. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for use in lab experiments, including its stability and solubility in a variety of solvents. However, it also has some limitations, including its relatively low potency and the need for further optimization of its chemical structure for use in drug development.

Future Directions

There are several potential future directions for research on 4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide, including the development of more potent analogs for use in drug discovery and development, as well as the study of its effects on specific cellular targets and in different disease models. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and limitations of its use.

Synthesis Methods

The synthesis of 4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide involves several steps, including the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide. This intermediate is then reacted with 2-amino-5-tetrahydrofuranthiol to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with butanoyl chloride to form this compound.

Scientific Research Applications

4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide has been the subject of extensive research in a variety of scientific fields. Its unique chemical structure makes it a promising candidate for use in drug discovery and development, as well as in the study of biochemical and physiological processes.

properties

IUPAC Name

4-(4-chlorophenoxy)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c17-11-5-7-12(8-6-11)22-9-2-4-14(21)18-16-20-19-15(24-16)13-3-1-10-23-13/h5-8,13H,1-4,9-10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDKDHWUKXLPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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